2-propyl-5,6,7,8-tetrahydro-3H-cycloheptimidazol-4-one
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Overview
Description
2-Propyl-5,6,7,8-tetrahydrocyclohepta[d]imidazol-4(1H)-one is a heterocyclic compound that belongs to the class of imidazoles Imidazoles are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-5,6,7,8-tetrahydrocyclohepta[d]imidazol-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted cycloheptanone with an appropriate amine and a dehydrating agent. The reaction is usually carried out under reflux conditions with a strong acid catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Propyl-5,6,7,8-tetrahydrocyclohepta[d]imidazol-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-Propyl-5,6,7,8-tetrahydrocyclohepta[d]imidazol-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Propyl-5,6,7,8-tetrahydrocyclohepta[d]imidazol-4(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Known for its broad spectrum of biological activities, including antiviral and anticancer properties.
Thiazole: Another heterocyclic compound with significant applications in medicinal chemistry.
Pyrimidine: Widely used in the synthesis of nucleotides and other biologically active molecules.
Uniqueness
2-Propyl-5,6,7,8-tetrahydrocyclohepta[d]imidazol-4(1H)-one stands out due to its unique cycloheptane ring fused with an imidazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Biological Activity
2-Propyl-5,6,7,8-tetrahydro-3H-cycloheptimidazol-4-one is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This compound is closely related to Pratosartan, a selective angiotensin II receptor antagonist used in the treatment of hypertension. Understanding the biological activity of this compound can provide insights into its pharmacological applications and therapeutic potential.
Chemical Structure
The chemical structure of this compound is characterized by a cycloheptimidazole core with a propyl substituent. This unique structure contributes to its interaction with biological targets.
Angiotensin II Receptor Antagonism
One of the primary biological activities associated with this compound is its role as an angiotensin II receptor antagonist. Studies have demonstrated that this compound exhibits significant antagonistic activity against the angiotensin II receptor (AT1), which plays a critical role in regulating blood pressure and fluid balance. The parent compound shows greater activity compared to its hydroxylated metabolites, which have been synthesized and characterized in various studies .
Metabolite Analysis
Research has identified three hydroxylated metabolites of the compound that exhibit lower antagonistic activity than the parent compound. These metabolites were synthesized for comparative analysis using techniques such as NMR spectroscopy and mass spectrometry . The findings indicate that while the metabolites retain some biological activity, they are less effective than the original compound.
Study on Metabolite Activity
A study conducted on the pharmacological properties of hydroxylated metabolites showed that while they are structurally similar to the parent compound, their efficacy as angiotensin II receptor antagonists is significantly reduced. The main metabolite identified was (S)-(-)-2-(1-hydroxypropyl)-3-[2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl]-5,6,7,8-tetrahydro-3H-cycloheptimidazol-4-one . This highlights the importance of the original structure in maintaining biological activity.
Comparative Biological Activity Table
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-propyl-5,6,7,8-tetrahydro-1H-cyclohepta[d]imidazol-4-one |
InChI |
InChI=1S/C11H16N2O/c1-2-5-10-12-8-6-3-4-7-9(14)11(8)13-10/h2-7H2,1H3,(H,12,13) |
InChI Key |
DCHAIIGOSFZNGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(N1)CCCCC2=O |
Origin of Product |
United States |
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